REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][CH:5]=[C:6]([Cl:8])[N:7]=1.[CH3:12][Si](C=[N+]=[N-])(C)C>CO.C(OCC)C>[Cl:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][CH:5]=[C:6]([Cl:8])[N:7]=1
|
Name
|
|
Quantity
|
0.304 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(N1)Cl)C(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel (5% to 20% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(N1)Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.51 mmol | |
AMOUNT: MASS | 0.312 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |